molecular formula C10H13ClS B14019598 (4-Chloro-3-isopropylphenyl)(methyl)sulfane

(4-Chloro-3-isopropylphenyl)(methyl)sulfane

Cat. No.: B14019598
M. Wt: 200.73 g/mol
InChI Key: COKQFHFGYWCXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-3-isopropylphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13ClS and a molecular weight of 200.72 g/mol . This compound is characterized by the presence of a chloro group, an isopropyl group, and a methylsulfane group attached to a phenyl ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-isopropylphenyl)(methyl)sulfane can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-isopropylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-isopropylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-3-isopropylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4-Chloro-3-isopropylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-3-isopropylphenyl)(methyl)sulfone: Similar structure but contains a sulfone group instead of a sulfane group.

    (4-Chloro-3-isopropylphenyl)(methyl)thiol: Contains a thiol group instead of a sulfane group.

    (4-Chloro-3-isopropylphenyl)(methyl)ether: Contains an ether group instead of a sulfane group.

Uniqueness

The presence of both chloro and isopropyl groups on the phenyl ring, along with the methylsulfane group, makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

Molecular Formula

C10H13ClS

Molecular Weight

200.73 g/mol

IUPAC Name

1-chloro-4-methylsulfanyl-2-propan-2-ylbenzene

InChI

InChI=1S/C10H13ClS/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7H,1-3H3

InChI Key

COKQFHFGYWCXNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)SC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.